2-N-(1,3-benzothiazol-2-yl)-1-N-methylbenzene-1,2-diamine
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Overview
Description
2-N-(1,3-benzothiazol-2-yl)-1-N-methylbenzene-1,2-diamine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
The synthesis of 2-N-(1,3-benzothiazol-2-yl)-1-N-methylbenzene-1,2-diamine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The reaction conditions typically include the use of a catalyst such as silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
2-N-(1,3-benzothiazol-2-yl)-1-N-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-N-(1,3-benzothiazol-2-yl)-1-N-methylbenzene-1,2-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-N-(1,3-benzothiazol-2-yl)-1-N-methylbenzene-1,2-diamine involves its interaction with molecular targets and pathways in biological systems. For example, its antibacterial activity is mediated through the inhibition of bacterial enzymes and disruption of cell membrane integrity . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-N-(1,3-benzothiazol-2-yl)-1-N-methylbenzene-1,2-diamine can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds have similar structural features but differ in their biological activities and applications.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives exhibit antibacterial properties and are synthesized using similar reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H13N3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-N-(1,3-benzothiazol-2-yl)-1-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H13N3S/c1-15-10-6-2-3-7-11(10)16-14-17-12-8-4-5-9-13(12)18-14/h2-9,15H,1H3,(H,16,17) |
InChI Key |
IBCPMRBKRAETRJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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